molecular formula C19H19F3N2O4 B11448435 methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate

methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate

Cat. No.: B11448435
M. Wt: 396.4 g/mol
InChI Key: ZCSRDJSGBDNZOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,3,3-trifluoro-2-phenoxypropanoic acid with an appropriate amine, followed by esterification to form the final product . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19F3N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-phenoxy-2-(2-phenylethylcarbamoylamino)propanoate

InChI

InChI=1S/C19H19F3N2O4/c1-27-16(25)18(19(20,21)22,28-15-10-6-3-7-11-15)24-17(26)23-13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H2,23,24,26)

InChI Key

ZCSRDJSGBDNZOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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